Product packaging for 9,9-bis(9H-fluoren-9-yl)fluorene(Cat. No.:CAS No. 1064-37-5)

9,9-bis(9H-fluoren-9-yl)fluorene

Cat. No.: B15491589
CAS No.: 1064-37-5
M. Wt: 494.6 g/mol
InChI Key: FUNGMMDHWWTWCC-UHFFFAOYSA-N
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Description

Overview of Fluorene (B118485) Derivatives in Contemporary Chemical Research

Fluorene derivatives are widely investigated for their applications in organic electronics. rsc.orguni-bayreuth.de They are recognized for good thermal stability, efficient charge transport capabilities, and high photoluminescence efficiency, making them promising as emitters in various applications. mdpi.com The versatility of the fluorene core allows for the synthesis of a wide array of derivatives through substitutions at its various reactive sites, particularly the 9-position. researchgate.net This adaptability enables the fine-tuning of their electronic and photophysical properties to meet the specific demands of various applications. tandfonline.com

Fluorene-based materials are integral components in the fabrication of:

Organic Light-Emitting Diodes (OLEDs) mdpi.comrsc.org

Organic Field-Effect Transistors (OFETs) uni-bayreuth.detandfonline.com

Organic Solar Cells nih.govresearchgate.net

Sensors tandfonline.com

The ability to modify the fluorene structure has led to the development of materials with tailored characteristics, such as improved solubility, higher glass transition temperatures, and controlled charge transport properties. ossila.com

Unique Structural Features and Topological Characteristics of 9,9-bis(9H-fluoren-9-yl)fluorene

The compound this compound, also referred to as a fluorene trimer, possesses a highly branched and three-dimensional architecture. This structure consists of a central fluorene unit to which two additional fluorene moieties are attached at the C9 position. This spiro-like linkage, where a single carbon atom is part of two different rings, results in a rigid and sterically hindered molecule.

Key structural aspects include:

Three-Dimensionality: The spiro-carbon forces the connected fluorene units into a non-coplanar orientation, leading to a globular molecular shape. acs.org

High Rigidity: The fused ring systems of the fluorene units contribute to a rigid molecular framework. ossila.com

Suppression of Intermolecular Interactions: The bulky, three-dimensional structure can effectively hinder close packing in the solid state, which helps to suppress the formation of excimers (excited-state dimers) that can be detrimental to the performance of optoelectronic devices. mdpi.comossila.com

Historical Context and Evolution of Research on Branched Fluorene Architectures

Research into fluorene-based materials has evolved from simple, linear polymers to more complex, branched, and dendritic structures. The development of spirobifluorene, a key structural motif where two fluorene units are linked through a common spiro-carbon atom, was a significant milestone. researchgate.netgoogle.com This innovation addressed some of the limitations of earlier fluorene polymers, such as the tendency to form aggregates that could quench luminescence.

The synthesis of spirobifluorene and its derivatives paved the way for the creation of molecules with high glass transition temperatures and morphological stability, which are crucial for the longevity and reliability of organic electronic devices. ossila.comresearchgate.net The exploration of multi-fluorene systems, such as the this compound, represents a further step in this evolution, aiming to create materials with enhanced thermal stability and precisely controlled electronic properties.

Significance of the this compound Framework in Advanced Materials Science

The unique architecture of this compound and related branched fluorene compounds makes them highly significant for advanced materials science. Their three-dimensional structure and high thermal stability are particularly advantageous.

These properties are beneficial for creating amorphous thin films with high glass transition temperatures, which is a critical requirement for stable and long-lasting OLEDs and other organic electronic devices. The rigid, non-planar structure helps to prevent crystallization and ensures the morphological stability of the material during device operation.

Furthermore, the extended π-conjugated system of the three fluorene units, while sterically isolated from each other, provides a pathway for charge transport. The ability to functionalize the peripheral positions of the fluorene units offers a route to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in specific applications like host materials for phosphorescent OLEDs. researchgate.net

Interactive Data Table: Properties of Fluorene Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Application Area
9,9'-Spirobifluorene159-66-0C25H16316.39Organic Electronics ossila.com
[9,9'-Bi-9H-fluorene]-9,9'-diol3073-51-6C26H18O2362.4Chemical Intermediate nih.gov
9H-Fluorene, 9-(9H-fluoren-9-ylidene)-746-47-4C26H16328.4052Chemical Intermediate nist.govnist.gov
9,9-Bis(methoxymethyl)fluorene182121-12-6C17H18O2254.32Catalyst Component chemicalbook.com
2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)196207-58-6C37H56B2O4598.46Polymer Synthesis ossila.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H26 B15491589 9,9-bis(9H-fluoren-9-yl)fluorene CAS No. 1064-37-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1064-37-5

Molecular Formula

C39H26

Molecular Weight

494.6 g/mol

IUPAC Name

9,9-bis(9H-fluoren-9-yl)fluorene

InChI

InChI=1S/C39H26/c1-5-19-31-25(13-1)26-14-2-6-20-32(26)37(31)39(35-23-11-9-17-29(35)30-18-10-12-24-36(30)39)38-33-21-7-3-15-27(33)28-16-4-8-22-34(28)38/h1-24,37-38H

InChI Key

FUNGMMDHWWTWCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4(C5=CC=CC=C5C6=CC=CC=C64)C7C8=CC=CC=C8C9=CC=CC=C79

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 9,9 Bis 9h Fluoren 9 Yl Fluorene and Its Derivatives

Multi-Step Synthesis of the Core 9,9-bis(9H-fluoren-9-yl)fluorene Structure

The creation of the this compound scaffold is a testament to the versatility of fluorene (B118485) chemistry. The molecule's unique structure, featuring a central fluorene unit substituted at the C9 position with two additional fluorenyl groups, necessitates multi-step synthetic sequences. These routes are designed to precisely control the formation of sp³-hybridized carbon centers linking the aromatic systems.

Catalytic Condensation Approaches to Fluorene Core Synthesis

Catalytic condensation reactions represent a significant strategy for assembling complex molecules built upon a fluorene core. A prominent example is the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), a compound with a cardo-ring structure, through the acid-catalyzed condensation of 9-fluorenone (B1672902) and phenol (B47542). nih.govrsc.org This reaction underscores the ability to construct intricate architectures from fluorene-based starting materials.

Researchers have explored various catalytic systems to optimize this transformation, including inorganic acids, organic acids, heteropoly acids, and solid acids. nih.gov A notable advancement involves the use of bifunctional ionic liquids (BFILs) containing both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups. nih.govrsc.org These catalysts have demonstrated high efficiency, with certain BFILs achieving nearly 100% conversion of 9-fluorenone and high selectivity for the desired BHPF product. nih.govrsc.orgnih.gov The reaction mechanism is believed to involve the activation of 9-fluorenone by the Brønsted acid component of the catalyst, followed by electrophilic attack on the phenol rings. researchgate.net

Catalyst SystemReactantsConditionsConversion/Selectivity
Bifunctional Ionic Liquid (BFIL) 6c9-Fluorenone, Phenol110 °C, 4 h~100% Conversion, 95.2% Selectivity for BHPF nih.govrsc.orgnih.gov
Acid Catalysts (General)9-Fluorenone, PhenolVariesUsed to produce BHPF and other bisphenol compounds nih.gov

Carbon-Carbon Bond Formation Strategies at the C9 Position

A fundamental characteristic of the fluorene molecule is the acidity of the protons at the C9 position (pKa ≈ 22.6 in DMSO). wikipedia.org This acidity allows for deprotonation by a suitable base to form the intensely colored, aromatic fluorenyl anion (C₁₃H₉⁻). wikipedia.org This anion is a potent nucleophile and serves as a key intermediate for forming carbon-carbon bonds at the C9 position.

The reaction of the fluorenyl anion with electrophiles is a cornerstone of fluorene functionalization. For instance, the synthesis of 9,9-bis(hydroxymethyl)fluorene involves the hydroxymethylation of fluorene, a process that hinges on the reactivity of the C9 position. google.com Similarly, alkylation with various alkyl halides can be achieved after deprotonation, leading to 9-alkyl-fluorenes in high yields. nih.gov The reaction of the fluorenyl anion with 9-bromo-9-phenylfluorene (B18599) is a key step in the synthesis of N-(9-phenylfluoren-9-yl) derivatives, which are valuable in asymmetric synthesis. orgsyn.org This nucleophilic substitution pathway is central to building up the sterically hindered framework of compounds like this compound.

Advanced Coupling Reactions for Fluorene Unit Assembly

Modern organic synthesis provides a powerful toolkit of cross-coupling reactions that have been extensively applied to the synthesis of fluorene-based materials and complex molecules. These reactions enable the precise formation of carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of multiple fluorene units and the introduction of diverse functional groups.

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. mdpi.com It has become a primary method for forming aryl-aryl bonds and is instrumental in the synthesis of polyfluorenes and other fluorene derivatives. mdpi.comresearchgate.netnih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

In the context of fluorene chemistry, Suzuki-Miyaura coupling is used to link fluorene units, often at the 2 and 7 positions, to create conjugated polymers and oligomers for applications in organic electronics. researchgate.netrsc.org For example, 2,7-dibromofluorene (B93635) can be coupled with various arylboronic acids to produce 2,7-diaryl fluorenes. researchgate.net The development of highly efficient catalyst systems, including those based on N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, has been crucial for achieving high yields, especially with challenging substrates. nih.govresearchgate.net

Catalyst SystemSubstratesSolvent/BaseKey Feature
Pd(PPh₃)₄ / Aliquat 3362-Bromofluorene, Arylboronic pinacol (B44631) esters-Synthesis of model fluorene compounds researchgate.net
N-heterocyclic carbene Pd catalyst2,7-Dichlorofluorene, Di-ortho-substituted arylboronic acids-Efficient synthesis of sterically hindered 2,7-diaryl fluorenes researchgate.net
Pd₂(dba)₃·CHCl₃ / t-Bu₃PPotassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborateTHF/H₂ORapid synthesis of polyfluorenes via catalyst-transfer polycondensation rsc.org
AmPhos Pd initiatorPinB-fluorene-thiophene-Br-Synthesis of well-defined poly(fluorene-alt-thiophene) rsc.org

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is fundamental to the synthesis of conjugated systems containing alkyne linkages, including those incorporating fluorene moieties. nih.govwikipedia.org

The reaction generally proceeds under mild, basic conditions, often using an amine like diethylamine (B46881) or triethylamine (B128534) as both the base and solvent. wikipedia.orgyoutube.com Sonogashira coupling has been employed to create fluorene-based molecules with extended π-systems for applications in materials science and bioimaging. libretexts.orgnih.gov For instance, the coupling of bromo-fluorene derivatives with terminal alkynes is a key step in constructing complex architectures for two-photon absorption. nih.gov The development of copper-free Sonogashira protocols and highly efficient phosphine ligands has further expanded the reaction's scope and utility. nih.gov

Catalyst SystemSubstratesConditionsApplication
Palladium-phosphine complexesAryl chlorides/bromides, Terminal alkynesBase (e.g., amine), Room Temp to 120 °CGeneral synthesis of tolane derivatives nih.gov
Pd(0) catalyst, Cu(I) co-catalyst4-[¹⁸F]Fluoroiodobenzene, Alkyne-modified peptidesMild, basic conditionsRapid ¹⁸F-labelling of peptides nih.gov
Pd(PPh₃)₄, CuI2,7-Dibromo-9,9-didecyl-9H-fluorene, Terminal alkyneToluene, KOHSynthesis of fluorene-based materials nih.gov

The Ullmann reaction, one of the earliest transition-metal-catalyzed coupling reactions, traditionally involves the copper-promoted synthesis of symmetric biaryls from two molecules of an aryl halide. wikipedia.orgbyjus.com While classic Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper, the reaction remains relevant for creating aryl-aryl bonds. wikipedia.orgorganic-chemistry.org Modern variations have improved the reaction's scope and conditions. wikipedia.orgbeilstein-archives.org

The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes oxidative addition with a second aryl halide molecule, followed by reductive elimination to form the biaryl product. byjus.comorganic-chemistry.org Ullmann-type reactions can also be used for cross-coupling to form aryl ethers, amines, and thioethers (Ullmann condensation). wikipedia.org In the synthesis of complex fluorene-based structures, the Ullmann coupling provides a method for directly linking aromatic rings, which can be a key step in assembling precursors or related polycyclic aromatic systems.

ReactantsCatalyst/PromoterConditionsProduct Type
Two equivalents of an aryl halideCopper metal or copper-bronze alloyHigh temperature (>200 °C)Symmetric biaryl wikipedia.orgbyjus.com
Aryl halide, Nucleophile (e.g., phenol, amine)Copper catalystHigh temperature, polar solventAryl ether, Aryl amine (Ullmann Condensation) wikipedia.org
Aryllithium compoundsCu(I)Low temperatureSymmetric or asymmetric biaryls organic-chemistry.org

Functionalization and Derivatization Strategies of the this compound Scaffold

The core structure of this compound, featuring a central fluorene unit bonded at its C9 position to two additional fluorenyl groups, presents numerous sites for chemical modification. The most reactive and commonly targeted sites for functionalization on the fluorene ring system are the C2, C7, and C9 positions. wikipedia.org For the this compound scaffold, the C9 position of the central fluorene is already fully substituted, directing functionalization efforts towards the peripheral fluorenyl moieties.

Regioselective Modification at C2, C7, and Peripheral Positions

The C2 and C7 positions of the two peripheral fluorene rings are prime targets for introducing functional groups. These positions are electronically activated and accessible for various electrophilic substitution reactions. Halogenation, particularly bromination, is a common first step to create reactive intermediates for subsequent cross-coupling reactions. researchgate.net

For instance, the electrophilic aromatic bromination of fluorenone derivatives has been successfully carried out in water, offering a green and high-yield pathway to 2-bromo- and 2,7-dibromofluorenones. researchgate.net A similar strategy could be applied to the peripheral rings of the target scaffold. Nitration also proceeds with high regioselectivity at these positions. researchgate.net

Table 1: Representative Regioselective Functionalization Reactions on Fluorene Scaffolds

Reaction TypeReagents and ConditionsPositions FunctionalizedProduct TypeReference
BrominationN-Bromosuccinimide (NBS), H₂SO₄, WaterC2, C7Bromo-substituted fluorenone researchgate.net
NitrationHNO₃, H₂SO₄, WaterC2, C7Nitro-substituted fluorenone researchgate.net
IodinationIodine, Bis(trifluoroacetoxy)iodobenzeneC2, C7Iodo-substituted fluorene wikipedia.org
Suzuki CouplingArylboronic acid, Pd catalyst, BaseC2, C7 (from bromo-derivative)Aryl-substituted fluorene nih.gov

Incorporation of Electron-Donating and Electron-Withdrawing Moieties

The electronic properties of the this compound scaffold can be precisely tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the peripheral rings. This modification is crucial for applications in organic electronics and photonics.

Electron-Donating Groups: Amino groups are powerful EDGs. A typical synthetic route involves the nitration of the C2/C7 positions followed by reduction. For example, the reduction of a nitro-fluorene derivative using Pd/C catalyst in a tetrahydrofuran (B95107) (THF) and ethanol (B145695) mixture yields the corresponding amine-functionalized fluorene. nih.gov

Electron-Withdrawing Groups: Nitro groups, introduced via nitration, are strong EWGs. researchgate.net Another important EWG is the cyano group, which can be incorporated through various methods, often on precursor molecules before the final scaffold assembly. For instance, a fluorene-based polymer network with malononitrile (B47326) moieties (containing cyano groups) has been synthesized, demonstrating the integration of potent EWGs. rsc.org The reaction of chiral tertiary phosphines with o-quinone methides has also been used to introduce fluorine and chlorine atoms, which act as electron-withdrawing substituents. acs.org

Synthesis of Precursors for Polymerization and Network Formation

The this compound scaffold can be transformed into a monomer for the synthesis of advanced polymers and cross-linked networks. This is typically achieved by introducing polymerizable functional groups at the C2 and C7 positions of the outer fluorene units.

A prevalent method is the introduction of boronic acid or boronic ester groups, making the molecule suitable for Suzuki coupling polymerization. nih.gov This reaction, which couples the monomer with a di-halogenated co-monomer, is a cornerstone of conjugated polymer synthesis. For example, 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a common precursor for synthesizing polyfluorene derivatives. nih.gov A similar di-boronation could be envisioned for the peripheral rings of the target trimer.

Alternatively, di-halogenated derivatives, such as 2,7-dibromo-substituted fluorenes, serve as essential building blocks for both Suzuki and Stille coupling reactions, allowing for the creation of a wide array of semiconducting copolymers. nih.govrsc.org

Table 2: Potential Polymer Precursors Based on the this compound Scaffold

Precursor TypeFunctional GroupsTarget PolymerizationSynthetic ApproachReference Principle
Boronic Ester Monomer-B(OR)₂ at C2/C7 of peripheral ringsSuzuki CouplingPalladium-catalyzed borylation of a di-bromo precursor nih.gov
Dihalide Monomer-Br or -I at C2/C7 of peripheral ringsSuzuki, Stille, or Heck CouplingElectrophilic halogenation rsc.org
Diamine Monomer-NH₂ at C2/C7 of peripheral ringsBuchwald-Hartwig Coupling, Polyamide formationReduction of a dinitro precursor nih.gov

Modern Purification Techniques and Yield Enhancement Studies

The purification of large, relatively non-polar molecules like this compound and its derivatives is critical for achieving high-performance materials. Standard laboratory techniques include column chromatography and recrystallization. nih.gov For industrial-scale purification of fluorene, a cooling and dissolution crystallization method has been developed that can increase purity to over 99% after multiple cycles. google.com

A more advanced technique for achieving ultra-high purity is zone refining. Studies on fluorene have shown that this method is effective in separating impurities. The purification effect can be enhanced by optimizing parameters such as the zone travel rate, the number of passes, and the temperature gradient. mdpi.comresearchgate.net After four zone melting passes, the purity of fluorene was increased from 97.62% to 99.08%. mdpi.com

Yield enhancement focuses on optimizing reaction conditions. For the synthesis of related 9,9-disubstituted fluorenes, such as 9,9-bis(4-hydroxyphenyl)fluorene, studies have systematically optimized the molar ratio of reactants, catalyst loading, reaction temperature, and time to achieve near-quantitative conversion and high selectivity. nih.gov For example, using a bifunctional ionic liquid catalyst, a 100% conversion of 9-fluorenone with 95.2% selectivity for the product was achieved at 110 °C. nih.govrsc.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of fluorene derivatives has been a fertile ground for the application of green chemistry principles.

One significant advancement is the use of air as the oxidant for converting fluorenes to fluorenones, which are common synthetic precursors. This method, often catalyzed by a simple and inexpensive base like potassium hydroxide (B78521) (KOH) in a recyclable solvent like THF, replaces hazardous heavy metal oxidants. rsc.orgrsc.org The process is cost-effective, environmentally friendly, and has been successfully scaled up. researchgate.net Another approach uses air as the oxidant with a crown ether as a phase transfer catalyst, allowing the reaction filtrate to be directly recycled. google.com

The use of water as a solvent is another key green strategy. The chemo- and regioselective bromination and nitration of fluorenone have been demonstrated in water, minimizing the use of volatile organic solvents and simplifying workup procedures. researchgate.net

Furthermore, the development of recyclable catalysts, such as bifunctional ionic liquids for the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, represents a significant step towards sustainable chemical production. These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 9,9 Bis 9h Fluoren 9 Yl Fluorene Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei, providing invaluable insights into the molecular structure of 9,9-bis(9H-fluoren-9-yl)fluorene and its analogues.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural verification and assignment of this compound derivatives.

The ¹H NMR spectrum of fluorene-based compounds typically exhibits distinct signals for the aromatic protons and any aliphatic protons present in substituent groups. For instance, in a series of fluorene-based two-photon absorbing molecules, the aromatic protons (Ph-H) of a 9,9-didecyl-2,7-diethynyl-9H-fluorene derivative were observed in the range of δ 7.45-7.63 ppm. nih.gov The protons of the alkyl chains (CH₂ and CH₃) appear at higher fields, with the methylene (B1212753) protons adjacent to the fluorene (B118485) core appearing around δ 1.90-1.96 ppm and the terminal methyl protons at approximately δ 0.85 ppm. nih.gov

Similarly, ¹³C NMR provides a detailed map of the carbon framework. For the same 9,9-didecyl-2,7-diethynyl-9H-fluorene, the carbon signals were assigned as follows: the aromatic carbons resonate between δ 119.95-151.0 ppm, the sp-hybridized carbons of the ethynyl (B1212043) groups appear at δ 77.3 and 84.5 ppm, the sp³-hybridized C9 carbon of the fluorene core is found at δ 55.2 ppm, and the aliphatic carbons of the decyl chains are observed in the δ 14.1-40.2 ppm range. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 9,9-didecyl-2,7-diethynyl-9H-fluorene derivative. nih.gov

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic (Ph-H)7.45-7.63119.95-151.0
Ethynyl (C≡C-H)3.1577.3, 84.5
Fluorene C9-55.2
Alkyl (CH₂)0.52-1.9622.7-40.2
Alkyl (CH₃)0.8514.1

Note: The data presented is for a representative fluorene derivative and chemical shifts for this compound may vary.

While 1D NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms, which is essential for unambiguously assigning the complex spectra of large molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within a spin system. For example, in a (9H-fluoren-9-yl)urea derivative, COSY correlations were used to trace the connectivity of the aromatic protons on the fluorene ring. uni-ruse.bg

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to carbon atoms, providing a direct link between the ¹H and ¹³C spectra. This is instrumental in assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. The full assignment of the ¹H and ¹³C NMR spectra of (9H-fluoren-9-yl)urea was confirmed using HMBC data. uni-ruse.bg

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in complex fluorene architectures can be achieved.

The three-dimensional shape and conformational flexibility of this compound are critical determinants of its properties. NMR spectroscopy can be employed to study these conformational aspects.

The spatial arrangement of the fluorene units can be inferred from through-space interactions detected by Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). These experiments detect protons that are close in space, even if they are not directly connected through bonds. This information is vital for understanding the preferred conformations of the molecule in solution.

In a study of a 9,9-bis[4-(2-chloro-ethoxy)phenyl]-9H-fluorene derivative, X-ray crystallography revealed that the two phenyl rings attached to the C9 position are aligned at significant angles with respect to the fluorene plane. nih.gov While this was a solid-state study, similar conformational information in solution can be obtained using conformation-sensitive NMR techniques.

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a characteristic pattern of absorption bands corresponding to specific functional groups and structural features.

For fluorene-based compounds, FTIR spectroscopy can be used to identify key functional groups. For example, in the synthesis of benzothiadiazole-9,9-bis(perfluorohexylethyl propionate) fluorene copolymers, FTIR was used to characterize the copolymers. researchgate.net In a study of (9H-fluoren-9-yl)(thiophen-2-yl)methanol, the IR spectrum showed characteristic bands for the hydroxyl group (3544 cm⁻¹) and aromatic C-H stretching (3066 cm⁻¹). rsc.org

Table 2: Typical FTIR Absorption Bands for Functional Groups in Fluorene Derivatives.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
O-H (hydroxyl)Stretching3544 rsc.org
Aromatic C-HStretching3066 rsc.org
Aliphatic C-HStretching~2900 rsc.org
C=O (carbonyl in fluorenone)Stretching~1715 nist.govnist.gov
C=C (aromatic)Stretching~1444 rsc.org

Note: The exact positions of the absorption bands can vary depending on the specific molecular environment.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the conjugated π-systems and the structural rigidity of fluorene-based molecules.

The Raman spectrum of poly(9,9'-dioctyl fluorene) has been used to study its different structural phases, demonstrating the sensitivity of this technique to conformational changes and the degree of structural order. capes.gov.br Specific Raman bands can be correlated with the effective conjugation length and the planarity of the fluorene units. Changes in the Raman spectrum upon conformational changes can provide insights into the flexibility and rigidity of the molecular framework. For example, the Raman spectrum of 9H-fluorene-9-methanol has been reported and can be used as a reference for more complex derivatives. nih.gov

By combining the information from both FTIR and Raman spectroscopy, a more complete picture of the vibrational properties and, by extension, the structural characteristics of this compound architectures can be obtained.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of novel organic architectures, providing definitive information on molecular weight and structural integrity through fragmentation analysis. For large, non-volatile, and highly conjugated systems like this compound, specialized ionization techniques are paramount.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C₃₉H₂₆), the theoretical exact mass can be calculated with high precision.

This technique is crucial for confirming the successful synthesis of the target molecule, differentiating it from potential byproducts or impurities. While specific HRMS fragmentation data for this compound is not extensively published, analysis of related fluorene compounds using high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap is common. researchgate.net These methods would be essential for confirming the molecular formula of the title compound by comparing the experimentally measured mass to the calculated value.

Table 1: Theoretical HRMS Data for this compound This table presents calculated theoretical values.

Ion SpeciesChemical FormulaCalculated Exact Mass (m/z)
[M]⁺C₃₉H₂₆⁺506.2029
[M+H]⁺C₃₉H₂₇⁺507.2107
[M+Na]⁺C₃₉H₂₆Na⁺529.1930

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for large, polar, and thermally labile molecules, making it a relevant method for analyzing complex fluorene architectures. researchgate.netnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides unparalleled insight into the three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Single Crystal X-ray Diffraction Analysis of this compound

Although a specific single-crystal X-ray diffraction analysis for this compound is not publicly documented, extensive crystallographic studies on related 9,9-disubstituted fluorene derivatives allow for a detailed prediction of its structural characteristics. mdpi.com The central carbon of the main fluorene unit is sp³-hybridized, creating a tetrahedral geometry. This leads to a three-dimensional, propeller-like architecture where the three fluorene moieties are not coplanar.

Table 2: Representative Crystallographic Data for 9,9-Disubstituted Fluorene Cores This table is based on typical values from related fluorene derivatives and serves as an illustrative example. mdpi.com

ParameterDescriptionTypical Value
C(sp³)-C(ar) Bond LengthBond length between the central C9 carbon and the aromatic rings of the substituent fluorenes.~1.54 Å
C(ar)-C(ar) Bond LengthAverage bond length within the aromatic benzene (B151609) rings.~1.39 Å
C(sp³)-C(ar)-C(ar) AngleAngle within the five-membered ring of the fluorene core.~109°
Dihedral AngleTorsion angle between the planes of the fluorene units.Highly variable, expected to be significant to relieve steric strain.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. Based on studies of similar polyaromatic compounds, the packing would likely be dominated by van der Waals forces. mdpi.comnih.gov

Key interactions expected to influence the crystal packing include:

C-H···π Interactions: Hydrogen atoms from the aromatic rings of one molecule can interact with the electron-rich π-systems of an adjacent molecule. These interactions are a significant directional force in the packing of many fluorene derivatives. mdpi.com

π-π Stacking: While the propeller shape of the molecule might hinder efficient face-to-face π-π stacking, offset stacking or edge-to-face arrangements between the fluorene planes are probable.

The bulky and non-planar nature of the molecule would likely lead to a crystal structure with a significant amount of interstitial space, potentially accommodating solvent molecules if crystallized from solution. Hirshfeld surface analysis of related compounds reveals that H···H, C···H/H···C contacts typically account for the vast majority of intermolecular interactions. mdpi.com

Photoelectron Emission Spectroscopy (PESA) for Electronic Level Determination

Photoelectron Emission Spectroscopy (PES), which includes both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is a powerful technique for probing the electronic structure of materials. libretexts.orgyoutube.com It works by irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons. khanacademy.orgyoutube.com Based on the principle of the photoelectric effect, the binding energy of the electrons can be determined, providing direct information about the occupied electronic energy levels. youtube.com

For a conjugated molecule like this compound, UPS is particularly valuable for determining the energy of the Highest Occupied Molecular Orbital (HOMO). The onset of the first ionization peak in the UPS spectrum corresponds to the HOMO energy level. This value is critical for designing and understanding the performance of organic electronic devices, as it governs the efficiency of charge injection and transport.

While specific PESA data for this compound is not available, the technique is routinely applied to fluorene-based polymers and small molecules for optoelectronic applications. The HOMO level for such compounds is typically found in the range of -5.5 to -6.0 eV. The Lowest Unoccupied Molecular Orbital (LUMO) can then be estimated by combining the HOMO value from UPS with the optical bandgap determined from UV-Vis absorption spectroscopy. This information is essential for predicting the behavior of the material in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

Computational and Theoretical Investigations of 9,9 Bis 9h Fluoren 9 Yl Fluorene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of complex organic molecules like 9,9-bis(9H-fluoren-9-yl)fluorene. These calculations provide a fundamental understanding of the molecule's geometry, conformational possibilities, and the distribution of its frontier molecular orbitals, which are crucial in determining its electronic and optical properties.

Optimization of Molecular Geometries and Conformational Studies

The first step in any DFT analysis is the optimization of the molecular geometry to find the lowest energy structure. For a molecule as complex as this compound, with its three fluorenyl units connected at a single spiro-carbon atom, multiple conformations are possible due to the rotational freedom of the fluorenyl groups.

Theoretical studies on similar 9,9-disubstituted fluorene (B118485) derivatives have shown that the fluorene units can adopt various orientations relative to each other. These conformational isomers can have different energies and, consequently, different electronic properties. While specific conformational analysis data for this compound is not extensively reported in the literature, it is anticipated that the steric hindrance between the fluorenyl moieties would lead to a highly twisted and non-planar ground state geometry. The optimization process in DFT calculations seeks to identify the most stable conformation by minimizing the total energy of the system.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties.

Table 1: Representative Theoretical Data for Fluorene Derivatives (Illustrative)

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
FluoreneDFT/B3LYP-5.89-1.983.91
9,9-DimethylfluoreneDFT/B3LYP-5.85-1.903.95
SpirobifluoreneDFT/B3LYP-5.92-2.013.91

Note: This table is for illustrative purposes to show typical values for related compounds, as specific data for this compound is not available in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their optical properties, such as absorption and emission spectra.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations can simulate the electronic absorption spectrum by calculating the energies of various electronic transitions from the ground state to different excited states and their corresponding oscillator strengths (which determine the intensity of the absorption). This allows for a theoretical prediction of the absorption maxima (λ_max). Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the emission spectrum, providing insights into the fluorescence properties of the molecule. For this compound, the absorption and emission are expected to be dominated by π-π* transitions within the fluorenyl moieties.

Calculation of Stokes Shifts and Quantum Yields

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often desirable for applications in fluorescence microscopy and sensing to minimize self-absorption. TD-DFT calculations can provide an estimate of the Stokes shift by comparing the calculated absorption and emission energies.

The fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons, is another crucial parameter for luminescent materials. While direct calculation of quantum yields from first principles is challenging, theoretical methods can provide insights into the factors that influence it, such as the nature of the excited state and the presence of non-radiative decay pathways. For fluorene derivatives, high quantum yields are often observed due to the rigidity of the fluorene unit, which suppresses vibrational-related non-radiative decay.

Table 2: Illustrative Optical Properties of a Fluorene Derivative

PropertyTheoretical ValueExperimental Value
Absorption λ_max (nm)350355
Emission λ_max (nm)380385
Stokes Shift (nm)3030
Quantum Yield (Φ_F)-0.85

Note: This table presents hypothetical data for a generic fluorene derivative to illustrate the type of information obtained from TD-DFT studies, as specific data for this compound is not available in the reviewed literature.

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Studies

While DFT and TD-DFT are powerful for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time and their interactions in a condensed phase. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations could be used to investigate its conformational dynamics in different solvent environments. More importantly, these simulations are crucial for understanding how these bulky molecules pack in the solid state and their tendency to aggregate in solution. Aggregation can significantly alter the photophysical properties of fluorescent molecules, sometimes leading to quenching of emission or, in other cases, to aggregation-induced emission (AIE). Understanding these aggregation phenomena is vital for designing materials for applications such as organic light-emitting diodes (OLEDs) and sensors. To date, specific MD simulation studies focusing on the aggregation of this compound have not been extensively reported.

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for elucidating the intricate relationships between the molecular structure of fluorene-based compounds and their electronic and photophysical properties. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from research on closely related fluorene dimers and derivatives. These theoretical investigations provide profound insights into conformational preferences, electronic transitions, and excited-state dynamics, which are crucial for the design and optimization of materials for various applications.

Theoretical studies on fluorene derivatives often begin with geometry optimization to determine the most stable molecular conformations. For molecules like 9,9'-bifluorenyls, a key structural parameter is the dihedral angle between the fluorene units. acs.org Due to steric hindrance between hydrogen atoms on adjacent rings, a completely planar conformation is often energetically unfavorable. Computational methods can predict the preferred twisted or gauche conformations. acs.org

Once the ground-state geometry is optimized, quantum chemical calculations can determine various electronic properties. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule. nih.gov DFT calculations have been successfully employed to analyze the energy levels and frontier molecular orbitals of various heterofluorenes, where the carbon at the 9-position is substituted. nih.gov These studies show that both the nature of the atom at the 9-position and the substituents can significantly influence the HOMO and LUMO energy levels. nih.gov

Furthermore, TD-DFT calculations are instrumental in understanding the excited-state properties and simulating absorption and emission spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, researchers can predict the wavelengths of maximum absorption (λmax). nih.gov For instance, in a study on Di-9H-fluoren-9-yldimethylsilane, TD-DFT calculations at the B3LYP/cc-pVTZ level were used to derive excitation energies and oscillator strengths, and the simulated absorption spectrum was found to be in good agreement with experimental data. nih.gov

Such calculations can also shed light on the nature of the excited states. For example, in molecules with multiple chromophores, like fluorene dimers, TD-DFT can help identify intramolecular excimer formation, where an excited-state complex forms between the fluorene units. nih.gov The calculations can reveal how the excitation energy changes with the distance and orientation between the chromophores, indicating that a "sandwich" conformation often corresponds to the red-shifted fluorescence characteristic of an excimer. nih.gov

Ultrafast excited-state dynamics can also be investigated by combining experimental techniques with quantum chemical calculations. Studies on 9,9'-bifluorenylidene (B1360246) have utilized such a combined approach to characterize its photokinetics. researchgate.netsemanticscholar.org These investigations can uncover complex relaxation pathways, including ultrafast fluorescence decay and the population of dark states, providing a detailed picture of the events following photoexcitation. researchgate.netsemanticscholar.org

The insights gained from these computational studies are summarized in the following tables, which present typical data obtained from quantum chemical calculations on fluorene-based systems.

Computational Method Basis Set Properties Calculated Typical Findings for Fluorene Dimers/Derivatives
Density Functional Theory (DFT)e.g., B3LYP/6-31G(d,p)Optimized ground-state geometry, HOMO/LUMO energies, Mulliken chargesPrediction of non-planar, twisted conformations. Determination of the electronic band gap. acs.orgnih.govrsc.org
Time-Dependent DFT (TD-DFT)e.g., B3LYP/cc-pVTZExcitation energies, oscillator strengths, simulated UV-Vis spectraCorrelation of molecular structure with absorption wavelengths. Identification of excimer states. nih.gov
Calculated Property Significance Example from Related Fluorene Systems
Dihedral AngleDetermines the degree of π-conjugation between fluorene units.Twisted by ~31° in 9,9'-bifluorenylidene due to steric hindrance. researchgate.net
HOMO EnergyRelates to the electron-donating ability.High-lying HOMO in carbazole (B46965) derivatives. nih.gov
LUMO EnergyRelates to the electron-accepting ability.Low-lying LUMO in many heterofluorenes. nih.gov
HOMO-LUMO GapInfluences electronic absorption and emission energies.Can be tuned by chemical modification. nih.gov
Excitation EnergyCorresponds to the energy of absorbed photons.Decreases with decreasing interchromophore distance in dimers. nih.gov
Oscillator StrengthRelates to the intensity of an electronic transition.Used to simulate the shape of absorption spectra. nih.gov

Applications in Advanced Materials Science Leveraging the 9,9 Bis 9h Fluoren 9 Yl Fluorene Framework

Organic Electronics Applications

In OLEDs, fluorene (B118485) derivatives are valued for their high photoluminescence quantum yields, especially in the blue region of the spectrum, and their good charge-carrier mobility. ossila.comossila.com

Host Materials: The bulky, three-dimensional structures that can be created by substitution at the C-9 position, such as in spirobifluorene compounds, help to prevent the aggregation of guest emitter molecules. This steric hindrance ensures that the emitters maintain their individual optical properties, leading to high-efficiency and color-stable devices. rsc.orgossila.com

Charge Transport Layers: The fluorene core possesses inherent charge-transporting capabilities. By attaching specific electron-donating or electron-withdrawing groups, fluorene derivatives can be tailored to act as either hole-transport or electron-transport materials, facilitating the efficient movement of charge within the OLED stack. mdpi.com

Emitters: While often used as a host, the fluorene unit itself is a strong blue emitter. Polymers and small molecules based on fluorene are foundational materials for deep-blue OLEDs, although their stability can sometimes be a challenge. nih.gov

In solar cell applications, the focus is on efficient charge generation and extraction.

Hole-Transporting Materials (HTMs): Fluorene-based compounds, particularly those with a spiro-center like spiro[fluorene-9,9′-xanthene] (SFX), are designed to have appropriate energy levels (HOMO) to facilitate the efficient transfer of holes from the light-absorbing perovskite layer to the electrode. hcchems.commdpi.comrsc.org Their high hole mobility and thermal stability contribute to creating efficient and long-lasting solar cells. rsc.org The chemical structure of these HTMs can be modified to improve solubility and film-forming properties, which are critical for device fabrication. google.com

While the specific compound 9,9-bis(9H-fluoren-9-yl)fluorene is an interesting molecular structure, there is a notable absence of published research detailing its synthesis and application in the fields of OLEDs and solar cells. The vast body of research on other 9,9-disubstituted fluorenes and spirobifluorenes highlights the potential of this chemical family. However, without specific data, any discussion on the performance of this compound in the requested applications would be purely speculative.

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

Active Layer Components for Light Harvesting

The fluorene framework is integral to the design of active layer components in next-generation solar cells, particularly in perovskite solar cells (PSCs) and organic photovoltaics (OPVs). Its derivatives are often employed as hole-transporting materials (HTMs), which are crucial for efficiently extracting and transporting positive charge carriers generated in the photoactive layer.

One notable example is the use of 9,9-bis(4-aminophenyl)fluorene (FDA) as a precursor for dopant-free organic HTMs in inverted perovskite solar cells. chemicalbook.com These materials are advantageous as they can be processed from solution, potentially lowering the manufacturing cost of solar cells. rsc.orgvu.lt In one study, a novel donor-acceptor copolymer, poly[9-(1′-hexylheptylidene)-2,7-fluorene-alt-5,5-(4′,7′-di-2-thienyl-5′,6′-dialkoxy-2′,1′,3′-benzothiadiazole)] (PAFDTBT), which contains a 9-alkylidene-9H-fluorene unit, was synthesized for use in bulk heterojunction polymer solar cells. acs.org This polymer exhibited a low band gap of 1.84 eV and a deep highest occupied molecular orbital (HOMO) energy level of -5.32 eV. acs.org When blended with PC₇₁BM, the resulting device achieved a power conversion efficiency (PCE) of 6.2% with a high fill factor of 0.70, demonstrating the potential of the 9-alkylidene-9H-fluorene unit in constructing efficient light-harvesting polymers. acs.org

Furthermore, fluorene-based conjugated polyelectrolytes, such as PFN, are utilized as interlayers between the cathode and the active layer in OPV devices to enhance electron extraction efficiencies. ossila.com The versatility of the fluorene structure allows for fine-tuning of its electronic properties to optimize the performance of light-harvesting devices.

Table 1: Performance of a 9-Alkylidene-9H-Fluorene-Containing Polymer Solar Cell

Parameter Value
Polymer PAFDTBT
Acceptor PC₇₁BM
Power Conversion Efficiency (PCE) 6.2%
Fill Factor (FF) 0.70
HOMO Energy Level -5.32 eV
Band Gap 1.84 eV

Data sourced from Macromolecules. acs.org

Organic Thin-Film Transistors (OTFTs)

The high charge-carrier mobility and excellent processability of alkylated polyfluorenes make them attractive materials for the semiconductor layer in organic thin-film transistors (OTFTs). ossila.com OTFTs are a key technology for flexible electronics, and the performance of these devices is highly dependent on the properties of the organic semiconductor.

Polyfluorene-based polymers exhibit high charge-carrier mobilities, which is essential for efficient device operation. ossila.com The 9,9-disubstitution on the fluorene core allows for the attachment of long alkyl chains, which improves solubility and enables the solution-based fabrication of thin films. sigmaaldrich.com Moreover, the rigid and planar nature of the fluorene backbone facilitates intermolecular π-π stacking, which is crucial for charge transport.

Research into fluorene-based polymers for OTFTs has also explored their use in organic field-effect transistor memories. By introducing steric hindrance at the C9 position, the memory window and the stability of the write-read-erase-read cycles can be enhanced, offering a viable strategy for designing polymer electrets in memory devices. researchgate.net

Photonic and Optoelectronic Device Development

Fluorene-based materials are widely recognized for their applications in photonic and optoelectronic devices, most notably in organic light-emitting diodes (OLEDs). ossila.comresearchgate.net Their high photoluminescence quantum yields and tunable emission colors make them ideal candidates for light-emitting layers.

Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO) is a well-known blue-light-emitting conjugated polymer. sigmaaldrich.com The bulky ethylhexyl side chains enhance its solubility, allowing for the formation of high-quality thin films. By copolymerizing fluorene with other monomers, the emission color can be tuned across the visible spectrum. For instance, blending PFO with F8BT, which shares the same polyfluorene subunit, can produce high-efficiency green OLEDs. ossila.com

In the realm of phosphorescent OLEDs (PHOLEDs), hole transport materials (HTMs) with high triplet energies are required to prevent exciton (B1674681) quenching. Fluorene-based HTMs are particularly suitable for this purpose due to the high triplet energy of the fluorene core. rsc.org Cross-linkable HTMs based on an alkyl fluorene core have been developed that exhibit high thermal stability and excellent solvent resistance after cross-linking. rsc.org Green PHOLEDs fabricated with these materials have demonstrated a maximum external quantum efficiency of 23.25%. rsc.org Similarly, spiro[fluorene-9,9′-xanthene]-based HTMs have been used in high-efficiency red and green PHOLEDs, with a red PHOLED achieving a maximum external quantum efficiency of 34.7%. rsc.org

Table 2: Performance of PHOLEDs with Fluorene-Based Hole Transport Layers

Device Color Hole Transport Material Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (%)
Green V-PFPDPA 81.06 - 23.25
Green DPNA-SFX 89.8 94.2 24.7
Red DPNA-SFX 41.1 46.4 34.7

Data sourced from RSC Publishing and Journal of Materials Chemistry C. rsc.orgrsc.org

Polymer Chemistry and Advanced Polymeric Materials

The 9,9-disubstituted fluorene moiety is a versatile monomer for the synthesis of a wide array of advanced polymeric materials. Its incorporation into polymer backbones imparts desirable properties such as high thermal stability, good solubility, and excellent electronic characteristics.

Monomers for Conjugated Polymers and Copolymers

Derivatives of this compound are extensively used as monomers in polymerization reactions to create high-performance conjugated polymers and copolymers. The Suzuki coupling reaction is a common method for synthesizing polyfluorenes, where boronic acid ester derivatives of fluorene are reacted with dihaloaromatic compounds. ossila.comjhia.ac.ke

For example, 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key precursor for a variety of semiconducting polymers used in OLEDs, OPVs, and OTFTs. ossila.com Similarly, 9,9-bis(4-aminophenyl)fluorene (FDA) is used to synthesize high-performance polyimides. chemicalbook.comresearchgate.net These polyimides are known for their high thermal stability and are used in applications such as optical fiber coatings. chemicalbook.com The fluorene group in these polymers provides a bulky, rigid structure that enhances their thermal and mechanical properties. semanticscholar.org

Thermally Cross-linkable Networks and Solvent Resistance

A significant advantage of using fluorene-based monomers is the ability to create thermally cross-linkable networks, which enhances the solvent resistance and thermal stability of the resulting materials. rsc.orgdisplaydaily.com This is particularly important in the fabrication of multilayer devices, where the solvent used for an upper layer can damage the underlying layers.

By introducing functional groups capable of thermal polymerization, such as vinyl or benzocyclobutene (BCB) groups, into the fluorene monomer, a cross-linked, three-dimensional network can be formed upon heating. rsc.orgvu.ltdisplaydaily.com This process renders the material insoluble and resistant to solvents. For instance, cross-linkable hole-transporting materials based on an alkyl fluorene core have been shown to have high thermal stability and excellent resistance to solvation after cross-linking. rsc.org Similarly, polyimides synthesized from 9,9-bis(4-aminophenyl)fluorene exhibit high thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net These properties are critical for producing robust and durable electronic devices.

Influence on Polymer Morphology and Conjugation Length

The introduction of the bulky, three-dimensional 9,9-disubstituted fluorene unit into a polymer chain has a profound influence on the polymer's morphology and effective conjugation length. tci-thaijo.org The substituents at the C9 position prevent the polymer chains from aggregating excessively, which can lead to fluorescence quenching. researchgate.net

Spiro-functionalization at the C9 position, creating a spirobifluorene structure, is a particularly effective strategy for improving the quality of the emission spectra and the thermal stability of polyfluorenes. 20.210.105 The tetrahedral geometry at the spiro center disrupts close packing between polymer chains, leading to amorphous films with suppressed excimer formation. 20.210.105 This helps to maintain a high fluorescence quantum yield in the solid state.

The nature of the substituents at the C9 position can also be used to tune the solubility and processability of the polymers. For example, attaching long alkyl chains, such as octyl or ethylhexyl groups, significantly improves the solubility in common organic solvents like chloroform, toluene, and xylene, without significantly altering the electronic properties of the conjugated backbone. sigmaaldrich.com This allows for the easy fabrication of thin films for various applications. The carbazole-fluorene dual core is another structure that has been shown to be beneficial for morphology, conjugation length, and solubility. tci-thaijo.org

Supramolecular Chemistry and Self-Assembly

The self-assembly of molecules into well-defined, functional superstructures is a cornerstone of modern materials science. The distinct architecture of this compound makes it an intriguing building block for supramolecular chemistry.

Non-Covalent Interactions in this compound Assemblies

The assembly of this compound into larger structures is governed by a subtle interplay of non-covalent interactions. While the bulky nature of the molecule prevents strong, direct π-π stacking between the fluorene faces, other weak forces dictate the supramolecular architecture. acs.orgnumberanalytics.com

Van der Waals Forces: These ubiquitous, non-directional forces are the primary attractive interactions contributing to the cohesion of these bulky molecules in the solid state. numberanalytics.com

C-H···π Interactions: The electron-rich π-systems of the fluorene rings can act as acceptors for hydrogen bonds from the C-H groups of neighboring molecules. These interactions, although weak, are directional and play a significant role in determining the precise orientation of molecules within a crystal lattice or assembly.

Halogen Bonding: If the fluorene units are functionalized with halogen atoms, directional halogen bonds (e.g., C-F···F-C, C-F···π) can be introduced as an additional tool to guide self-assembly. researchgate.netnih.gov Studies on fluorinated SBF derivatives show that interactions involving fluorine can be central to creating specific solid-state properties. researchgate.netoptica.org

Advanced Sensing and Imaging Applications

The unique photophysical properties endowed by the fluorene units, combined with the structural benefits of the spiro-center, make the this compound framework a promising candidate for sensing and imaging technologies.

Fluorescent Probes and Chemosensors

Fluorescent chemosensors operate by signaling the presence of a specific analyte through a change in their fluorescence properties. Spirocyclic molecules are particularly well-suited for designing "turn-on" fluorescent probes. mdpi.comnih.gov The underlying principle often involves switching the molecule from a non-fluorescent, spirocyclic form to a highly fluorescent, open-ring form upon interaction with the target analyte. mdpi.comlookchem.com

While specific examples using this compound are not documented, its structural analogy to other spiro-systems suggests its potential. A common strategy involves the spiro-lactam or spiro-lactone configuration, as seen in rhodamine- and fluorescein-based probes. nih.govlookchem.com In these systems, the closed, spirocyclic form is colorless and non-fluorescent. Binding of a metal ion or a change in pH can trigger the ring-opening to produce the fluorescent, planar xanthene structure. lookchem.com

The this compound framework offers:

High Intrinsic Fluorescence: Fluorene is a well-known blue-light-emitting chromophore with high quantum efficiency. sigmaaldrich.com

Structural Versatility: The fluorene rings can be functionalized at various positions (e.g., C2, C7) with specific recognition moieties (receptors) for analytes like metal ions, anions, or biomolecules, without compromising the core spiro-structure. nih.gov

Reduced Background Signal: A sensor designed around a spirocyclic on/off switch would have a very high signal-to-noise ratio, as the "off" state is non-fluorescent. lookchem.com

The development of a chemosensor based on this compound would involve incorporating a triggerable ring system or a recognition unit that modulates the electronic properties of the fluorene chromophores upon analyte binding.

Two-Photon Absorbing (2PA) Materials

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two low-energy photons to reach an excited state that would typically require one high-energy photon. This phenomenon is highly valuable for applications such as 3D microfabrication, optical data storage, and high-resolution two-photon fluorescence microscopy (TPM). chem-soc.si

Fluorene derivatives are excellent candidates for 2PA materials due to their extended π-conjugated systems and high fluorescence quantum yields. rsc.org The this compound framework, with its dense collection of π-systems, is inherently suited for 2PA. Key features that contribute to strong 2PA in related fluorene structures include:

Extended π-Conjugation: The multiple fluorene units provide a large, delocalized electron system, which is a prerequisite for high 2PA cross-sections (a measure of 2PA efficiency).

Donor-Acceptor Architectures: The 2PA cross-section can be significantly enhanced by creating molecules with electron-donating (D) and electron-accepting (A) groups connected through the fluorenyl π-bridge (D-π-A, D-π-D, or A-π-A structures).

High Thermal Stability: As discussed, the spiro-structure provides the robustness needed for materials in high-power laser applications. ossila.com

Research on various fluorene derivatives has demonstrated impressive 2PA properties. For example, symmetrical fluorene derivatives with benzothiazole (B30560) electron-withdrawing groups have shown peak 2PA cross-sections (δ) as high as 6000 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. While data for this compound is not available, related fluorene derivatives have been extensively studied.

Compound TypePeak 2PA Cross-Section (δ) [GM]Wavelength [nm]Reference
Symmetrical fluorene derivative with benzothiazole groups~1300–1900~660 rsc.org
Branched fluorene derivative1.32 × 10⁻² cm GW⁻¹ (β)775 chem-soc.si
Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. β is the two-photon absorption coefficient.

The incorporation of the this compound core into D-π-A molecular designs could lead to novel materials with substantial 2PA cross-sections, making them suitable for advanced imaging and photonic applications.

Structure Performance Relationships and Design Principles for 9,9 Bis 9h Fluoren 9 Yl Fluorene Derivatives

Influence of Peripheral Substituents on Electronic and Optical Properties

The introduction of various substituent groups onto the peripheral positions of the fluorene (B118485) rings provides a powerful tool to modulate the material's fundamental properties. These modifications can significantly alter the electronic and optical characteristics, as well as the thermal stability and processability of the resulting compounds.

The absorption and emission wavelengths of 9,9-bis(9H-fluoren-9-yl)fluorene derivatives can be precisely tuned by the strategic placement of electron-donating or electron-withdrawing groups on the fluorene frameworks. For instance, attaching aromatic groups to the 9-position of a 9H-silafluorene, a silicon-containing analogue of fluorene, can lead to a red-shift in the absorption and fluorescence maxima, particularly in the solid state. researchgate.net This effect is attributed to the extension of the π-conjugated system. researchgate.net

In a study of dibenzofulvene derivatives, which feature a double bond at the C-9 position of the fluorene core, it was observed that modifying this position with N-donor substituents leads to a significant bathochromic (red) shift of the absorption bands compared to the parent fluorene molecule. mdpi.com Specifically, derivatives with certain N-donor groups exhibited the most pronounced red shifts, highlighting the strong influence of the substituent's electronic nature on the optical properties. mdpi.com Conversely, the introduction of an oxygen atom within a morpholine (B109124) ring substituent resulted in a blue-shift. mdpi.com

The position of the substituents is also critical. Research on fluorene derivatives has shown that substitutions at the C-2 and C-7 positions have a significant impact on the optical properties. capes.gov.br For example, attaching naphthyl groups at these positions in fluorene-based molecules resulted in saturated blue emission in organic light-emitting diodes (OLEDs), while using anthryl groups led to a broader blue-green emission. capes.gov.br

Table 1: Effect of Substituents on the Photophysical Properties of Fluorene Derivatives

Compound TypeSubstituent(s)Absorption Max (nm)Emission Max (nm)Key ObservationReference
9-Aryl-9-silafluorenesAryl groups at C-9~340 (in n-hexane)~340 (in n-hexane)Red-shift with extended conjugation. researchgate.net researchgate.net
DibenzofulvenesN-donor groups at C-9299-414Not SpecifiedSignificant red-shift compared to fluorene. mdpi.com mdpi.com
2,7-Disubstituted FluorenesNaphthyl at C-2,7Not Specified452 (in OLED)Saturated blue emission. capes.gov.br capes.gov.br
2,7-Disubstituted FluorenesAnthryl at C-2,7Not SpecifiedBlue-greenBroader emission spectrum. capes.gov.br capes.gov.br

This table is interactive. You can sort and filter the data by clicking on the column headers.

The ability of a material to transport electrical charges is fundamental to its performance in electronic devices. Peripheral substituents play a crucial role in modulating these charge transport characteristics. In dibenzofulvene derivatives with N-donor substituents, it was found that the highest occupied molecular orbital (HOMO) is primarily located on the N-donor substituent, while the lowest unoccupied molecular orbital (LUMO) is dominated by the dibenzofulvene core. mdpi.com This separation of frontier orbitals can influence the charge injection and transport properties of the material. mdpi.com

Furthermore, substituents that facilitate the oxidation process were observed to hinder the reduction process in these molecules. mdpi.com This demonstrates a direct correlation between the electronic nature of the substituent and the electrochemical behavior of the fluorene derivative. mdpi.com Modifications that lead to a more planar molecular fragment can also significantly facilitate electrode processes and lower the energy band gap. mdpi.com

The thermal stability of fluorene-based materials is a critical factor for device longevity and operational reliability. Research has consistently shown that substitutions at the C-9 position of the fluorene core significantly enhance the thermal properties of the derivatives. capes.gov.br This is often attributed to the disruption of crystal packing and the introduction of bulky groups that increase the glass transition temperature. Doubly substituting the 9-position is a common strategy to improve the long-term stability of these materials, as the bare C-9 position can be susceptible to oxidation. mdpi.com

The introduction of alkyl groups as peripheral substituents can weaken intermolecular interactions, which in turn decreases the melting point and density while increasing the solubility of the materials. rsc.org This improved solubility is advantageous for solution-based processing techniques commonly used in the fabrication of organic electronic devices.

Role of Core Structure Rigidity and Flexibility on Material Performance

The rigidity of the fluorene core itself contributes to the high thermal and chemical stability of its derivatives. researchgate.net The planar and rigid nature of the fluorene unit provides a stable backbone for the construction of complex molecular architectures. chem-soc.si However, the introduction of substituents, particularly at the C-9 position, can introduce a degree of flexibility.

Strategies for Enhancing Photoluminescence Efficiency

Enhancing the photoluminescence quantum yield (PLQY) is a key objective in the design of materials for light-emitting applications. Several strategies have been explored for this compound and related derivatives.

One effective approach is to introduce specific substituents that promote efficient radiative decay. For example, 2,7-dipyrenyl-9,9-dimethylfluorene has been shown to be a highly efficient blue-emitting material in OLEDs. capes.gov.br The incorporation of pyrenyl groups at the C-2 and C-7 positions leads to a high fluorescence quantum yield.

Another strategy involves controlling the aggregation state of the molecules. Some fluorene derivatives exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent in the aggregated or solid state. rsc.org This phenomenon is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways. The introduction of alkyl substituents has been shown to influence the AIE properties of bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes. rsc.org

Furthermore, the design of the molecular architecture to minimize intermolecular interactions that can lead to fluorescence quenching is crucial. The spiro-configuration found in compounds like 9,9'-spirobi[9H-fluorene] creates a three-dimensional structure that can effectively prevent close packing and reduce excimer formation, thereby enhancing the emission efficiency in the solid state. rsc.org

Correlation between Molecular Conformation and Device Performance

The three-dimensional conformation of this compound derivatives has a profound impact on their performance in electronic devices. The spatial arrangement of the fluorenyl groups and any peripheral substituents dictates the intermolecular interactions and the packing of the molecules in thin films.

Theoretical studies on 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene have shown that variations in the dihedral angles between the benzene (B151609) rings at the ends of the molecule can significantly alter its electrical properties, suggesting its potential use as a molecular switch. nih.gov This highlights the sensitive dependence of device function on the molecule's conformational state.

In the context of OLEDs, the molecular conformation influences the charge transport pathways and the emissive properties of the material in the solid state. A non-planar molecular structure can disrupt π-π stacking, which can be beneficial for achieving high photoluminescence efficiency by preventing aggregation-caused quenching. rsc.org However, it can also impact charge mobility. Therefore, a delicate balance between planarity for good charge transport and a non-planar character to enhance emission is often sought in the design of high-performance materials. The stacking mode of the fluorene motif has been identified as a crucial factor determining the quality and efficiency of OLEDs. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 9,9-bis(9H-fluoren-9-yl)fluorene and its derivatives?

The synthesis of fluorene derivatives often employs Suzuki-Miyaura cross-coupling reactions due to their efficiency in forming carbon-carbon bonds between aryl halides and boronic acids. For example:

  • 9,9-diarylfluorenes can be synthesized via coupling 2-bromofluorene with aryl boronic esters under Pd catalysis, yielding oligomers with isolated yields of 63–86% .
  • Diamine derivatives (e.g., 9,9-bis(4-aminophenyl)fluorene) may involve nitro-group reduction or nucleophilic substitution, followed by recrystallization in solvents like DMF for purification .

Q. Key Reaction Parameters :

ReactantsCatalystSolventYieldReference
2-Bromofluorene + diboronic esterPd(PPh₃)₄Toluene/H₂O63–86%
Fluorenone + aryl Grignard reagent-THF~75%

Methodological Note : Optimize steric hindrance by selecting bulky substituents (e.g., tert-butyl groups) to enhance solubility and thermal stability .

Q. How should researchers characterize this compound derivatives to confirm purity and structure?

A multi-technique approach is critical:

  • Elemental Analysis : Confirm empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions and symmetry (e.g., singlet for equivalent aryl groups) .
    • FTIR : Detect functional groups (e.g., C=O in fluorenone derivatives at ~1720 cm⁻¹) .
  • Chromatography :
    • GC-MS : Quantify trace impurities (LOQ: 0.01 mg/kg) using inert sample containers to prevent degradation .
  • Thermal Analysis : Use TGA/DSC to assess decomposition temperatures (>300°C for diarylfluorenes) .

Q. What are the fundamental physicochemical properties of this compound derivatives?

Key properties include:

  • Solubility : Limited in polar solvents (e.g., DMF, THF) but enhanced by methoxy or tert-butyl substituents .

  • Thermal Stability :

    DerivativeTₚ (°C)Td (°C)Reference
    9,9-diarylfluorene254–255>300
    9,9-bis(4-hydroxyphenyl)fluorene-359.8
  • Optical Properties : High quantum yields (Φ ~100% in solution, 66–90% in solid state) for blue-emitting OLED materials .

Advanced Research Questions

Q. How do this compound derivatives perform in organic electronic devices?

  • OLEDs : Derivatives like 9,9-bis(4-aminophenyl)fluorene act as hole-transport materials , achieving:
    • Turn-on voltage: ~3 V
    • External quantum efficiency: 2.5–3% .
  • Perovskite Solar Cells : Dopant-free hole transporters achieve ~15.9% efficiency due to conjugated backbones and redox stability .

Device Fabrication Tip : Use vacuum deposition for thin films to minimize pinhole defects .

Q. How can researchers resolve contradictions in thermal degradation data for fluorene derivatives?

Discrepancies in decomposition temperatures (Td) may arise from:

  • Substituent Effects : Bulky groups (e.g., diaryl) improve stability by reducing molecular mobility .
  • Analytical Conditions : TGA heating rates (e.g., 10°C/min vs. 5°C/min) impact observed Td.
    Recommendation : Standardize protocols and cross-validate with DSC and isothermal gravimetry .

Q. What methodologies are used to study migration of fluorene derivatives in food-contact materials?

  • Specific Migration Testing :
    • Conditions : Simulant solvents (e.g., 10% ethanol) at 40°C for 10 days .
    • Detection : LC-MS/MS with SML compliance (0.05 mg/kg) per EU Regulation 10/2011 .
      Challenge : Low volatility requires optimized extraction protocols (e.g., Soxhlet) .

Q. How do molecular conformations (e.g., helical structures) affect optoelectronic properties?

X-ray crystallography reveals that ter(9,9-diarylfluorene)s adopt helical conformations, which:

  • Reduce π-π stacking, enhancing photoluminescence quantum yields .
  • Improve morphological stability in thin films .
    Experimental Insight : Use bulky substituents (e.g., spirobifluorene) to enforce non-planar geometries .

Q. What strategies enhance solubility of fluorene derivatives for polymer applications?

  • Functionalization : Introduce polar groups (e.g., methoxy, amino) or alkyl chains .
  • Co-polymerization : Blend with flexible spacers (e.g., ether linkages) to reduce crystallinity .
    Example : 9,9-bis(3-tert-butyl-4-hydroxyphenyl)fluorene derivatives show improved solubility in DMF .

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